molecular formula C22H15Br2NO5 B13131665 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone CAS No. 72953-51-6

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone

Cat. No.: B13131665
CAS No.: 72953-51-6
M. Wt: 533.2 g/mol
InChI Key: FCALKKFJQIDADI-UHFFFAOYSA-N
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Description

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone is a complex organic compound with the molecular formula C22H15Br2NO5 and a molecular weight of 533.2 g/mol. This compound is known for its unique structure, which includes an anthraquinone core substituted with amino, hydroxy, and dibromophenoxyethoxy groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone involves multiple steps. One common synthetic route includes the reaction of 1-amino-4-hydroxyanthraquinone with 2-(dibromophenoxy)ethanol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The dibromophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone can be compared with other anthraquinone derivatives, such as:

    1-Amino-4-hydroxyanthraquinone: Lacks the dibromophenoxyethoxy group, resulting in different chemical and biological properties.

    2-(Dibromophenoxy)ethanol: A simpler compound that serves as a building block in the synthesis of more complex derivatives.

    Anthraquinone: The parent compound with a simpler structure and different reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone (CAS 72953-51-6) is a synthetic compound belonging to the anthraquinone class, which is characterized by its complex aromatic structure and various functional groups. This compound has gained attention in recent years due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and other adenocarcinomas. The mechanism of action involves interaction with DNA, leading to cellular damage and eventual cell death.

Case Study: Apoptosis Induction

A study demonstrated that this compound interacts with calf thymus DNA, leading to structural changes that promote apoptosis in cancer cells while exhibiting minimal cytotoxic effects on normal cells . This selectivity is crucial for developing effective chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Structure-Activity Relationship (SAR)

The incorporation of dibromophenoxy and ethoxy groups appears to play a critical role in enhancing the biological activity of the compound. Comparative studies suggest that modifications to the anthraquinone structure significantly impact its efficacy against cancer cells and microbes .

Table: Summary of Biological Activities

Activity Effect Target Reference
Apoptosis InductionSignificant induction in MDA-MB-231 cellsHuman breast cancer cells
AntimicrobialEffective against various bacteria and fungiPathogenic microbes
DNA InteractionInduces structural changes in DNACalf thymus DNA
  • DNA Interaction : The compound binds to DNA, causing structural alterations that lead to apoptosis.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, particularly affecting the G1/S transition.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in cancer cells.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary data suggest potential carcinogenic effects based on animal studies, indicating a need for careful evaluation before clinical application .

Table: Toxicological Profile

Parameter Observation
Acute ToxicityNot extensively studied
CarcinogenicityPossible based on animal data
GenotoxicitySuspected genetic defects

Properties

CAS No.

72953-51-6

Molecular Formula

C22H15Br2NO5

Molecular Weight

533.2 g/mol

IUPAC Name

1-amino-2-[2-(2,3-dibromophenoxy)ethoxy]-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C22H15Br2NO5/c23-13-6-3-7-15(19(13)24)29-8-9-30-16-10-14(26)17-18(20(16)25)22(28)12-5-2-1-4-11(12)21(17)27/h1-7,10,26H,8-9,25H2

InChI Key

FCALKKFJQIDADI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOC4=C(C(=CC=C4)Br)Br)N

Origin of Product

United States

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